molecular formula C19H14N4OS B2585479 N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide CAS No. 1206995-61-0

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2585479
M. Wt: 346.41
InChI Key: FMXUKFAWBMKQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide, also known as PTB, is a small molecule inhibitor that has been widely used in scientific research. PTB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. The inhibition of PTP1B by PTB has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.

Scientific Research Applications

Synthesis and Characterization

The compound N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide has been the subject of various synthetic and analytical studies. These studies primarily focus on the synthesis, identification, and structural characterization of similar pyrazole derivatives, highlighting the compound's significance in synthetic organic chemistry. For instance, the synthesis and characterization of 3,5-AB-CHMFUPPYCA, a research chemical structurally related to synthetic cannabinoids, were reported, emphasizing the importance of accurate identification due to the potential for mislabeling of research chemicals. This compound was characterized using chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis, demonstrating the comprehensive approach taken for its analysis (McLaughlin et al., 2016).

Additionally, various pyranopyrazoles were synthesized and characterized, including a detailed description of their molecular orbitals and spatial characteristics, indicating the depth of theoretical and computational studies undertaken to understand these compounds at a molecular level (Al-Amiery et al., 2012).

Biological Evaluation and Potential Applications

Several studies have been conducted to evaluate the biological activities of pyrazole derivatives, hinting at their potential therapeutic applications. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential in developing new therapeutic agents (Rahmouni et al., 2016). Another study focused on the synthesis, antifungal activity, and structure-activity relationships of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, showcasing the compound's potential in addressing phytopathogenic fungi (Du et al., 2015).

properties

IUPAC Name

2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-18(17-12-25-19(22-17)14-4-2-1-3-5-14)21-15-8-6-13(7-9-15)16-10-11-20-23-16/h1-12H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXUKFAWBMKQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide

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